molecular formula C23H32O5 B7772272 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate

Cat. No.: B7772272
M. Wt: 388.5 g/mol
InChI Key: HPAKILCZTKWIFK-UHFFFAOYSA-N
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Description

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, also known as hydrocortisone acetate, is a synthetic corticosteroid used in various medical and industrial applications. It is a derivative of hydrocortisone, a naturally occurring steroid hormone produced by the adrenal glands. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in treating a range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 11-dehydrocorticosterone.

    Reduction: Reduction reactions can convert it back to its parent compound, hydrocortisone.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acetylation and deacetylation reactions often involve acetic anhydride and sodium hydroxide, respectively.

Major Products Formed

    Oxidation: 11-Dehydrocorticosterone

    Reduction: Hydrocortisone

    Substitution: Various derivatives depending on the substituent introduced

Scientific Research Applications

17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation at the 21st position, which enhances its stability and bioavailability. This modification allows for more effective topical and systemic administration, making it a preferred choice in certain therapeutic applications.

Properties

IUPAC Name

[2-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKILCZTKWIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90981910
Record name 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-87-9
Record name NSC81196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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